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molecular formula C29H44N2O4S B8598616 Acat-IN-2

Acat-IN-2

Cat. No. B8598616
M. Wt: 516.7 g/mol
InChI Key: ZGYJGICOKYAMHV-UHFFFAOYSA-N
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Patent
US06093744

Procedure details

When in the procedure of Example 1, bis-N,N'-(t-butoxycarbonyl)-(S)-lysine is replaced with N-(9-fluorenylmethyoxycarbonyl)-glycine, [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 4-amino-2,6-diisopropyl-phenyl ester is replaced by [(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 4-(aminomethylene)-2,6-diisopropyl-phenyl ester, and the crude product is stirred in 20% piperidine/N,N-dimethylformamide for 0.5 hours followed by trituration with hexanes, the title compound is obtained; mp 193-195° C.
[Compound]
Name
N,N'-(t-butoxycarbonyl)-(S)-lysine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
[(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 4-(aminomethylene)-2,6-diisopropyl-phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
piperidine N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C2C(COC([NH:18][CH2:19][C:20](O)=[O:21])=O)C3C(=CC=CC=3)C=2C=CC=1.NC1C=C(C(C)C)C(OS(=O)(=O)NC(=O)CC2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)=C(C(C)C)C=1.[NH2:59][CH:60]=[C:61]1[CH:66]=[C:65]([CH:67]([CH3:69])[CH3:68])[C:64]([O:70][S:71](=[O:92])(=[O:91])[NH:72][C:73](=[O:90])[CH2:74][C:75]2[C:80]([CH:81]([CH3:83])[CH3:82])=[CH:79][C:78]([CH:84]([CH3:86])[CH3:85])=[CH:77][C:76]=2[CH:87]([CH3:89])[CH3:88])=[C:63]([CH:93]([CH3:95])[CH3:94])[CH2:62]1>N1CCCCC1.CN(C)C=O>[NH2:18][CH2:19][C:20]([NH:59][CH2:60][C:61]1[CH:62]=[C:63]([CH:93]([CH3:95])[CH3:94])[C:64]([O:70][S:71](=[O:91])(=[O:92])[NH:72][C:73](=[O:90])[CH2:74][C:75]2[C:76]([CH:87]([CH3:89])[CH3:88])=[CH:77][C:78]([CH:84]([CH3:85])[CH3:86])=[CH:79][C:80]=2[CH:81]([CH3:82])[CH3:83])=[C:65]([CH:67]([CH3:68])[CH3:69])[CH:66]=1)=[O:21] |f:3.4|

Inputs

Step One
Name
N,N'-(t-butoxycarbonyl)-(S)-lysine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=C1)C(C)C)OS(NC(CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)=O)(=O)=O)C(C)C
Step Four
Name
[(2,4,6-triisopropyl-phenyl)-acetyl]-sulfamic acid 4-(aminomethylene)-2,6-diisopropyl-phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=C1CC(=C(C(=C1)C(C)C)OS(NC(CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)=O)(=O)=O)C(C)C
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
piperidine N,N-dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1CCCCC1.CN(C=O)C
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)NCC1=CC(=C(C(=C1)C(C)C)OS(NC(CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)=O)(=O)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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